(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
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Overview
Description
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is an organic compound with the molecular formula C20H19N3. It is a hydrazone derivative formed by the condensation of N,N-dibenzylhydrazine and pyridine-2-carboxaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine typically involves the condensation reaction between N,N-dibenzylhydrazine and pyridine-2-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of the benzyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine oxide, while reduction could produce N,N-dibenzylhydrazine derivatives .
Scientific Research Applications
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique luminescent and electronic properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine involves its ability to coordinate with metal ions through the nitrogen atoms in the hydrazone and pyridine moieties. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine
- N,N’-bis(pyridin-2-ylmethylene)benzene-1,4-diamine
Uniqueness
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is unique due to its dibenzyl substitution, which can influence its coordination behavior and reactivity compared to other hydrazone derivatives. The presence of the benzyl groups can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C20H19N3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-[(Z)-pyridin-2-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15- |
InChI Key |
IPXKRUCFNUYSKI-JCMHNJIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C\C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
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